

Application Notes: Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

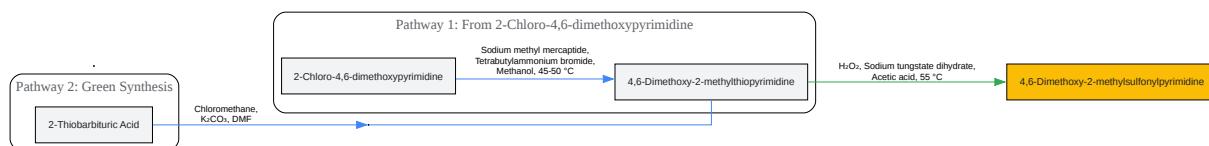
Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

Cat. No.: B080034

[Get Quote](#)

Introduction

4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) is a pivotal chemical intermediate in the synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.^[1] These herbicides are known for their efficacy against a wide spectrum of weeds in rice crops by inhibiting acetolactate synthase (ALS).^[1] The sulfonylpyrimidine core is a crucial pharmacophore, and its derivatives have also been explored for their potential anticancer activities.^[2] This document outlines facile and efficient protocols for the synthesis of DMSP, tailored for researchers in synthetic chemistry and drug development.


Chemical Profile

Property	Value
Chemical Name	4,6-Dimethoxy-2-methylsulfonylpyrimidine
CAS Number	113583-35-0 ^[3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₄ S ^[3]
Molecular Weight	218.23 g/mol ^[3]
Melting Point	126-133 °C ^{[3][4]}
Appearance	White solid ^{[3][5]}

Synthesis Pathways

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is typically achieved through a two-step process involving the formation of a thioether intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, followed by its oxidation to the desired sulfone. Two primary, high-yield pathways are detailed below.

A common and efficient method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation.[1][5][6] An alternative, more environmentally friendly approach utilizes 2-thiobarbituric acid and chloromethane for the initial methylation and methoxylation step.[7][8]

[Click to download full resolution via product page](#)

Caption: General synthesis pathways for 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

This protocol is divided into two main steps: the synthesis of the intermediate 4,6-dimethoxy-2-methylthiopyrimidine, and its subsequent oxidation.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)

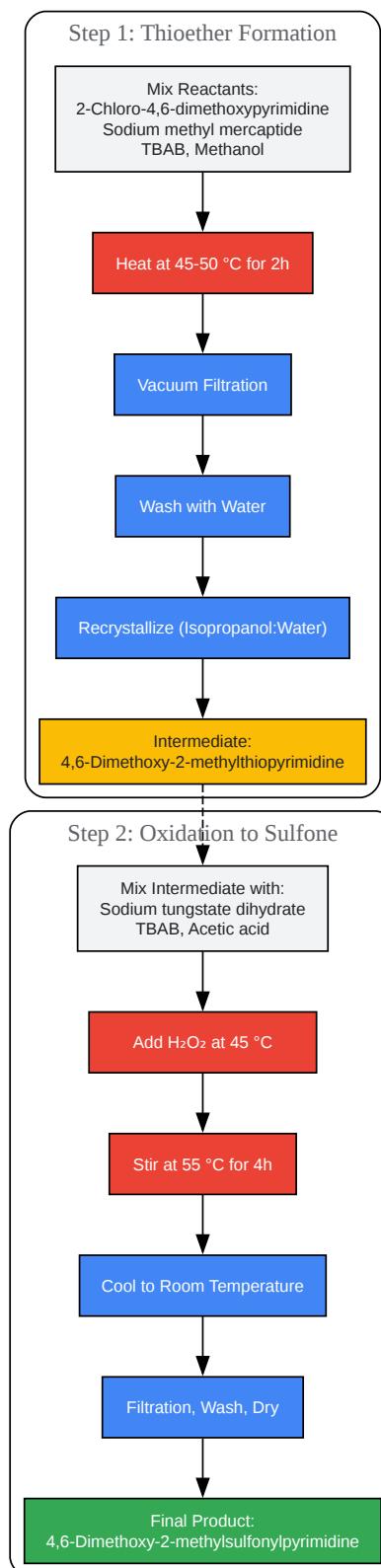
This step involves a nucleophilic substitution reaction.[1]

- Materials:

- 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
- 25% Sodium methyl mercaptide (30.1 g, 107 mmol)
- Tetrabutylammonium bromide (1.6 g, 5 mmol)
- Methanol (80 mL)
- Isopropanol
- Water

- Procedure:

- Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in a suitable reaction vessel.
- Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
- An off-white precipitate will form. Collect the solid by vacuum filtration.
- Wash the collected solid with cool water.
- Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.


Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (5)

This step involves the oxidation of the thioether intermediate.[\[1\]](#)

- Materials:

- 4,6-Dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol)
- Sodium tungstate dihydrate (1.5 g, 4.5 mmol)
- Tetrabutylammonium bromide (1.6 g, 5 mmol)

- Acetic acid (25 mL)
- 35% Hydrogen peroxide (19.5 g, 200 mmol)
- Procedure:
 - In a reaction vessel, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid. Stir at room temperature.
 - While vigorously stirring, slowly add the 35% aqueous hydrogen peroxide solution at 45 °C.
 - Continue stirring at 55 °C for an additional 4 hours.
 - Cool the reaction mixture to room temperature, which will cause a white solid to precipitate.
 - Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of DMSP from 2-Chloro-4,6-dimethoxypyrimidine.

Protocol 2: Synthesis using Monoperoxyphthalic Acid

This protocol offers an alternative oxidation step.

- Materials:

- 4,6-dimethoxy-2-methylthiopyrimidine (143.6 g, 0.772 mole)
- Tetrahydrofuran (THF) (460 mL)
- 80% Monoperoxyphthalic acid, magnesium salt hexahydrate (MMPP) (525.0 g, 0.849 mole)
- Methanol (600 mL)
- 1M Sodium sulfite solution
- Ethyl acetate
- 20% Potassium carbonate solution
- Saturated sodium chloride solution
- Magnesium sulfate

- Procedure:

- Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in THF and cool the solution to 10-15 °C.
- Separately, prepare a solution of MMPP in methanol.
- Add the MMPP solution to the pyrimidine solution at a rate that maintains the reaction temperature below 15 °C (this takes about one hour).
- After the addition is complete, stir the mixture for 15 minutes.
- Add 1M sodium sulfite solution dropwise to quench excess peroxides.
- Concentrate the mixture under reduced pressure.

- Partition the residue between ethyl acetate and water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash sequentially with water, 20% potassium carbonate solution, water again, and finally with saturated sodium chloride solution.
- Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[\[4\]](#)

Quantitative Data Summary

Synthesis Step	Starting Material	Reagents	Yield	Melting Point (°C)	Reference
Thioether Formation	2-Chloro-4,6-dimethoxypyrimidine	Sodium methyl mercaptide, TBAB	95.6%	52.5-53.8	[1]
Oxidation to Sulfone	4,6-Dimethoxy-2-methylthiopyrimidine	H ₂ O ₂ , Sodium tungstate dihydrate	95%	-	[1] [5] [6]
Oxidation to Sulfone	4,6-Dimethoxy-2-methylthiopyrimidine	Monoperoxyphthalic acid, magnesium salt	-	126-127.5	[4]
Green Synthesis (Intermediate)	2-Thiobarbituric acid	Chloromethane, K ₂ CO ₃	53.1% (selectivity)	-	[8]

Concluding Remarks

The described protocols provide facile and high-yielding methods for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. The choice of protocol may depend on the availability of

starting materials, desired scale, and environmental considerations. The traditional method starting from 2-chloro-4,6-dimethoxypyrimidine offers excellent yields.^[1] For laboratories prioritizing green chemistry principles, the synthesis starting from 2-thiobarbituric acid presents a more environmentally benign alternative by avoiding hazardous reagents like dimethyl sulfate and phosphorus oxychloride.^{[7][8]} These detailed procedures should enable researchers to efficiently synthesize this important intermediate for applications in agrochemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google Patents [patents.google.com]
- 3. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes: Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080034#facile-synthesis-of-4-6-dimethoxy-2-methylsulfonylpyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com